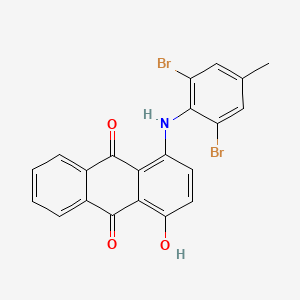
Solvent Red 172
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solvent Red 172 is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms and a hydroxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 172 typically involves multiple steps. One common method includes the bromination of 9,10-anthracenedione followed by the introduction of the amino and hydroxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
化学反应分析
Types of Reactions
Solvent Red 172 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenediones, each with distinct chemical and physical properties.
科学研究应用
Solvent Red 172 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes and pigments, contributing to the development of new colorants with improved properties.
作用机制
The mechanism by which Solvent Red 172 exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function, which is of particular interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a similar anthraquinone structure but differs in the presence of a methyl group instead of bromine atoms.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Similar in structure but lacks the hydroxy group, affecting its chemical properties and reactivity.
1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has two amino groups, making it structurally similar but with different functional groups.
Uniqueness
The presence of both bromine atoms and a hydroxy group in Solvent Red 172 makes it unique among anthraquinones
属性
CAS 编号 |
68239-61-2 |
|---|---|
分子式 |
C21H13Br2NO3 |
分子量 |
487.1 g/mol |
IUPAC 名称 |
1-(2,6-dibromo-4-methylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13Br2NO3/c1-10-8-13(22)19(14(23)9-10)24-15-6-7-16(25)18-17(15)20(26)11-4-2-3-5-12(11)21(18)27/h2-9,24-25H,1H3 |
InChI 键 |
GUTWGLKCVAFMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
Key on ui other cas no. |
68239-61-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















